molecular formula C9H10FIOS B14775501 (3-Ethoxy-2-fluoro-6-iodophenyl)(methyl)sulfane

(3-Ethoxy-2-fluoro-6-iodophenyl)(methyl)sulfane

Cat. No.: B14775501
M. Wt: 312.14 g/mol
InChI Key: XJGDSIPVGWDICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Ethoxy-2-fluoro-6-iodophenyl)(methyl)sulfane is an organic compound with the molecular formula C9H10FIOS It is characterized by the presence of ethoxy, fluoro, iodo, and methylsulfane groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxy-2-fluoro-6-iodophenyl)(methyl)sulfane typically involves multi-step organic reactions. One common method includes the following steps:

    Halogenation: Introduction of the iodine atom to the benzene ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Ethoxylation: Addition of an ethoxy group to the benzene ring.

    Methylsulfane Introduction: Attachment of the methylsulfane group.

Each step requires specific reagents and conditions, such as:

    Halogenation: Iodine (I2) and a suitable catalyst.

    Fluorination: Fluorine gas (F2) or a fluorinating agent.

    Ethoxylation: Ethanol (C2H5OH) and an acid catalyst.

    Methylsulfane Introduction: Methylthiol (CH3SH) and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxy-2-fluoro-6-iodophenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: Conversion of the sulfane group to a sulfoxide or sulfone.

    Reduction: Reduction of the iodo group to a hydrogen atom.

    Substitution: Replacement of the ethoxy or fluoro groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of deiodinated products.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

(3-Ethoxy-2-fluoro-6-iodophenyl)(methyl)sulfane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Ethoxy-2-fluoro-6-iodophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibition or activation of enzyme activity.

    Interaction with Receptors: Modulation of receptor signaling pathways.

    Alteration of Cellular Processes: Impact on cellular metabolism and function.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-6-iodophenyl)(methyl)sulfane
  • (3-Ethoxy-6-fluoro-2-iodophenyl)(methyl)sulfane

Uniqueness

(3-Ethoxy-2-fluoro-6-iodophenyl)(methyl)sulfane is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H10FIOS

Molecular Weight

312.14 g/mol

IUPAC Name

1-ethoxy-2-fluoro-4-iodo-3-methylsulfanylbenzene

InChI

InChI=1S/C9H10FIOS/c1-3-12-7-5-4-6(11)9(13-2)8(7)10/h4-5H,3H2,1-2H3

InChI Key

XJGDSIPVGWDICR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)I)SC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.